molecular formula C14H22N2 B11797733 4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine

4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine

Cat. No.: B11797733
M. Wt: 218.34 g/mol
InChI Key: IJFVLLJBJPOMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine is a heterocyclic compound that contains both pyridine and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine typically involves the reaction of 3-methylpyridine with 1-butylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by nucleophilic substitution with 1-butylpyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of pyrrolidine derivatives.

Scientific Research Applications

4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Butylpyrrolidin-2-yl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

4-(1-butylpyrrolidin-2-yl)-3-methylpyridine

InChI

InChI=1S/C14H22N2/c1-3-4-9-16-10-5-6-14(16)13-7-8-15-11-12(13)2/h7-8,11,14H,3-6,9-10H2,1-2H3

InChI Key

IJFVLLJBJPOMQS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=C(C=NC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.